molecular formula C15H15NO4S B14430394 3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester CAS No. 78033-82-6

3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester

Cat. No.: B14430394
CAS No.: 78033-82-6
M. Wt: 305.4 g/mol
InChI Key: TWRLZPREVIRNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a thiophene ring substituted with a benzoylamino group, a methyl group, and a hydroxyethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester typically involves multiple steps, including the formation of the thiophene ring, introduction of the benzoylamino group, and esterification. One common method involves the bromination of 3-thiophenecarboxylic acid followed by esterification with hydroxyethyl ester using triphenylphosphine (TPP) and diethylazodicarboxylate (DEAD) as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nucleophiles such as amines can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives and substituted amines.

Scientific Research Applications

3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester involves its interaction with specific molecular targets and pathways. The compound’s aromatic thiophene ring allows it to participate in π-π interactions with proteins and enzymes, potentially inhibiting their activity. The benzoylamino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar aromatic properties.

    2-(Benzoylamino)thiophene: Lacks the ester group but shares the benzoylamino substitution.

    5-Methylthiophene-2-carboxylic acid: Similar structure but without the benzoylamino group.

Uniqueness

3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl ester group enhances its solubility and potential for further chemical modifications.

Properties

CAS No.

78033-82-6

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

2-hydroxyethyl 2-benzamido-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C15H15NO4S/c1-10-9-12(15(19)20-8-7-17)14(21-10)16-13(18)11-5-3-2-4-6-11/h2-6,9,17H,7-8H2,1H3,(H,16,18)

InChI Key

TWRLZPREVIRNOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.